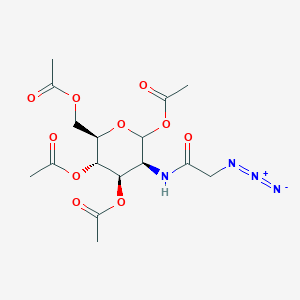

Ac4ManNAz

Description

Propriétés

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-LIADDWGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac4ManNAz Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism behind Ac4ManNAz (peracetylated N-azidoacetylmannosamine) metabolic labeling, a powerful technique for the study of glycans in living systems. We will delve into the core biochemical processes, present quantitative data for experimental design, and provide detailed protocols for its application.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a technique that enables the introduction of unnatural, chemically-functionalized monosaccharides into the glycan structures of a cell. This compound is a synthetic, cell-permeable analog of N-acetylmannosamine (ManNAc), a natural precursor to sialic acid.[1] The key feature of this compound is the presence of an azide group, a bioorthogonal chemical handle that does not interfere with native cellular processes.[2] This azide group allows for the specific chemical modification of labeled glycans through highly selective reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry).[2][3][4]

The Metabolic Pathway of this compound

The metabolic labeling process begins with the passive diffusion of the peracetylated and lipophilic this compound across the cell membrane into the cytoplasm. Once inside the cell, a series of enzymatic reactions incorporates the azido-sugar into sialic acid residues on glycoproteins and glycolipids.

The key steps are as follows:

-

Deacetylation: Cytosolic esterases remove the four acetyl groups from this compound, converting it to N-azidoacetylmannosamine (ManNAz).[5] This deacetylation step is crucial for trapping the molecule within the cell and making it available to the downstream enzymatic machinery.

-

Conversion to Azido-Sialic Acid: ManNAz enters the sialic acid biosynthetic pathway.[1][6] It is first phosphorylated and then converted into the corresponding azido-sialic acid (SiaNAz).[5] This conversion is mediated by a series of enzymes, including UDP-GlcNAc 2-epimerase/ManNAc-6-kinase (GNE) and N-acetylneuraminic acid synthase (NANS).[5]

-

Activation and Incorporation: The newly synthesized SiaNAz is then activated to CMP-SiaNAz in the nucleus.[1] This activated form is transported to the Golgi apparatus, where sialyltransferases incorporate it onto the termini of N-linked and O-linked glycans of proteins and lipids.[1][5]

-

Cell Surface Display: The resulting glycoproteins and glycolipids, now bearing the azido-sialic acid, are transported to the cell surface, effectively displaying the azide chemical reporters on the cellular exterior.[5]

Detection of Azido-Labeled Glycans: Bioorthogonal Chemistry

Once the azide groups are displayed on the cell surface, they can be detected using bioorthogonal chemical reactions. These reactions are highly specific and do not interfere with biological processes.

-

Staudinger Ligation: This reaction occurs between the azide group and a phosphine-based probe, such as a phosphine-FLAG tag, to form a stable amide bond.[6][7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between a terminal alkyne-containing probe and the azide group, catalyzed by copper(I).[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne probe, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[5][10] This method is particularly useful for in vivo applications where the toxicity of copper is a concern.[11]

Quantitative Data for Experimental Design

The efficiency of this compound metabolic labeling can vary depending on the cell type, concentration of the labeling reagent, and incubation time. The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Recommended Concentrations of this compound for Metabolic Labeling

| Cell Type/Application | Recommended Concentration (µM) | Reference(s) |

| General Cell Labeling | 25-75 | [12] |

| In vivo Cell Labeling & Tracking | 10 | [13][14][15] |

| Hybridoma Cells | 100 | [3] |

| A549, KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436 | 50 | [10] |

| Jurkat, LNCaP, and other cell lines | 50 | [9][16] |

| MCF-7 (Optimization) | 50 | [17] |

Note: Higher concentrations (e.g., 50 µM) may lead to reduced cellular functions such as proliferation and energy generation.[13][14] An optimal concentration should be determined for each cell type and experimental goal to balance labeling efficiency with potential physiological effects.[13][14][15]

Table 2: Incubation Times for this compound Labeling

| Cell Type/Application | Incubation Time | Reference(s) |

| A549 Cells | 3 days | [10][13] |

| Hybridoma Cells | Not specified | [3] |

| Jurkat and other cell lines | 3 days | [9][16] |

| MCF-7 Cells | 3 days | [17] |

| In vivo (mice) | Once daily for 7 days | [9][11][16] |

Detailed Experimental Protocols

The following are generalized protocols for this compound metabolic labeling in cell culture and subsequent detection. These should be optimized for specific experimental systems.

In Vitro Metabolic Labeling of Cultured Cells

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on glass-bottom dishes to allow for optimal growth during the labeling period.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).[10][13]

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 1-3 days to allow for metabolic incorporation of the azido-sugar.[10][13]

-

Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) or culture medium to remove any unincorporated this compound.

Detection by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Probe Incubation: Following the washing step, incubate the labeled cells with a DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5) at a final concentration of approximately 20 µM in culture medium for 1 hour at 37°C.[10][13]

-

Washing: Wash the cells twice with PBS to remove the unbound probe.

-

Fixation (Optional): If required for imaging, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Nuclear Staining (Optional): Stain the cell nuclei with a fluorescent dye such as DAPI.

-

Imaging: Visualize the labeled cells using fluorescence microscopy.

Detection by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reaction Cocktail: Prepare a fresh cocktail containing:

-

Alkyne-conjugated probe (e.g., 25 µM alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4) (e.g., 50 µM)

-

A copper ligand such as THPTA (e.g., 250 µM)

-

A reducing agent like sodium ascorbate (e.g., 2.5 mM)

-

Aminoguanidine (e.g., 1 mM) to protect against reactive oxygen species.[8]

-

-

Labeling Reaction: Add the reaction cocktail to the washed, metabolically labeled cells and incubate for 1-5 minutes at 4°C.[8]

-

Washing: Wash the cells thoroughly with buffer to remove the reaction components.

-

Fixation and Imaging: Proceed with fixation and imaging as described for SPAAC.

Potential Interactions with Signaling Pathways

While this compound is generally considered bioorthogonal, studies have shown that at higher concentrations, it can influence cellular physiology. Treatment of A549 cells with 50 µM this compound has been shown to modulate various bio-physiological properties, including apoptosis, cellular adhesion, proliferation, and the cell cycle.[13] Microarray analysis revealed that this compound treatment can lead to the differential expression of numerous genes.[13][15] These findings suggest that the incorporation of azido-sugars into the glycome can have downstream effects on cellular signaling and function. Therefore, it is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.[13][14]

Conclusion

This compound metabolic labeling is a versatile and powerful tool for the study of sialoglycans in a wide range of biological contexts. By understanding the underlying metabolic pathway, optimizing experimental parameters based on quantitative data, and employing appropriate bioorthogonal detection methods, researchers can effectively label and visualize sialylated glycoconjugates to gain deeper insights into their roles in health and disease. Careful consideration of potential physiological effects is essential for accurate data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. thno.org [thno.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 13. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Principle of Ac4ManNAz-Mediated Sialic Acid Incorporation: A Technical Guide for Researchers

An In-depth Whitepaper on Metabolic Glycoengineering for Cellular Labeling and Drug Development

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for the metabolic incorporation of azido-functionalized sialic acids into cellular glycans. This powerful technique, a cornerstone of metabolic glycoengineering, enables the bioorthogonal labeling of living cells and targeted drug delivery, offering significant potential for research, diagnostics, and therapeutics.

Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway

The central principle of this compound-mediated glycoengineering lies in its ability to act as a metabolic precursor for sialic acid biosynthesis. This compound, a synthetic, cell-permeable sugar, is taken up by cells and processed by the same enzymatic machinery that handles its natural counterpart, N-acetyl-D-mannosamine (ManNAc).[1][2] The acetyl groups on this compound enhance its cell permeability.[3] Once inside the cell, cytosolic esterases remove these acetyl groups, revealing N-azidoacetylmannosamine (ManNAz).[4]

ManNAz is then converted through a series of enzymatic steps into the corresponding azido-functionalized sialic acid (SiaNAz).[5] This unnatural sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface by sialyltransferases.[1] The result is the presentation of azide (-N3) chemical reporters on the cell surface, which can be selectively targeted with bioorthogonal chemistry.[6][7]

The Bioorthogonal Reaction: Click Chemistry

The azide groups introduced onto the cell surface are chemically inert to biological molecules. However, they can undergo highly specific and efficient "click chemistry" reactions with molecules bearing a complementary functional group, such as a cyclooctyne (e.g., DBCO) or a terminal alkyne.[8][9] These reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC), are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biochemical processes.[8][9] This allows for the covalent attachment of various probes, such as fluorescent dyes for imaging, biotin for purification, or therapeutic agents for targeted delivery.[10][11]

Quantitative Data Summary

The efficiency of this compound incorporation and its effects on cell physiology can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.

Table 1: this compound Concentration and Cellular Effects

| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Observed Effects | Reference |

| A549 | 10 | 3 | Sufficient labeling for cell tracking with minimal physiological effects. | [6][9][12] |

| A549 | 50 | 3 | Recommended by some manufacturer protocols for high labeling efficiency, but showed decreased cell proliferation, migration, and invasion.[6] | [6][9][12] |

| Various (KB, A549, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | 3 | Successful generation of azide groups on all cell types. | [13][14] |

| HB8059 Hybridoma | 100 | - | Successful production of azido-sugar modified antibodies. | [11] |

| MCF7 | 100 | 2 | Optimal concentration for azide expression with maintained cell viability. | [15] |

| HCT116 | 50 | 2 | Optimal concentration for azide expression with maintained cell viability. | [15] |

Table 2: Comparative Labeling Efficiency

| Sugar Analog | Cell Line | Labeling Efficiency Compared to this compound | Key Findings | Reference |

| Ac4ManNAl (alkyne analog) | Various | Higher | Ac4ManNAl showed substantially more efficient incorporation into sialic acids in cultured cells and mice. | [5][16] |

| Ac4GlcNAz, Ac4GalNAz | hMSC-TERT | Lower | Mannose derivatives (this compound, Ac4ManNAl) showed superior incorporation efficiencies compared to glucose and galactose isomers. | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol, or dissolved directly in medium)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will result in a sub-confluent monolayer after the incubation period. For example, seed 2 x 10^5 cells/mL in a 6-well plate.[3]

-

This compound Addition: Prepare complete culture medium containing the desired final concentration of this compound (typically ranging from 10 µM to 50 µM).[6][9] For this compound dissolved in an organic solvent, ensure the final solvent concentration in the medium is non-toxic to the cells (e.g., <0.1% DMSO). Some protocols recommend preparing a 300 µM stock solution in ethanol and adding it to the medium for a final concentration of 50 µM.[3]

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.

Copper-Free Click Chemistry (SPAAC) for Cell Surface Labeling

This protocol details the labeling of azide-modified cells with a DBCO-conjugated fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)

-

PBS or serum-free medium

Procedure:

-

Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated dye in PBS or serum-free medium at the desired concentration (e.g., 20 µM DBCO-Cy5).[13]

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 1 hour at 37°C.[13] The incubation time can be optimized, but SPAAC reactions are generally rapid.

-

Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.

-

Analysis: The fluorescently labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Copper-Catalyzed Click Chemistry (CuAAC) for Cell Surface Labeling

This protocol is an alternative to SPAAC and may offer faster kinetics but requires a copper catalyst, which can be toxic to cells. This protocol includes a copper-chelating ligand (THPTA) to minimize toxicity.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

Alkyne-conjugated probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS or serum-free medium

Procedure:

-

Prepare Reagent Stocks:

-

Alkyne-probe stock (e.g., 10 mM in DMSO)

-

CuSO4 stock (e.g., 50 mM in water)

-

THPTA stock (e.g., 250 mM in water)

-

Sodium ascorbate stock (freshly prepared, e.g., 100 mM in water)

-

-

Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in the following order to the appropriate volume of PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate).[17] It is crucial to add the sodium ascorbate last to initiate the reaction.

-

Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.

-

Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature.[17] The short incubation time and low temperature help to minimize copper-induced cytotoxicity.

-

Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.

-

Analysis: The labeled cells are now ready for downstream analysis.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of this compound incorporation.

Caption: General experimental workflow for cell labeling.

Caption: Logical relationship of the two-step labeling process.

Considerations and Best Practices

-

Toxicity and Off-Target Effects: High concentrations of this compound (>50 µM) have been shown to affect cell proliferation, migration, and other physiological functions in some cell lines.[6][9][12] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental system.

-

Optimization: The optimal concentration of this compound and incubation time should be empirically determined to achieve sufficient labeling for detection without compromising cell health.

-

Controls: Appropriate controls are essential, including cells not treated with this compound but subjected to the click chemistry reaction, to assess background signal.

-

Choice of Click Chemistry: SPAAC is generally preferred for live-cell applications due to the inherent toxicity of the copper catalyst used in CuAAC.[8] If CuAAC is necessary, use copper-chelating ligands and minimize incubation times.

-

Alternative Precursors: For some applications, other metabolic precursors like Ac4ManNAl (the alkyne analog) may offer higher incorporation efficiency.[5][16]

Conclusion

The this compound-mediated incorporation of sialic acid represents a robust and versatile platform for the chemical modification of cell surfaces. By leveraging the cell's own metabolic pathways, researchers can introduce bioorthogonal chemical handles for a wide range of applications in cell biology, drug development, and diagnostics. Careful optimization of labeling conditions is paramount to ensure reliable and physiologically relevant results. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement this powerful technology in their research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thno.org [thno.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

A Deep Dive into Bioorthogonal Chemistry: Leveraging Ac4ManNAz for Glycan Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a powerful tool for studying complex biological processes in their native environment. This guide provides a comprehensive overview of a key technique within this field: metabolic glycoengineering using tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). This cell-permeable precursor enables the introduction of azide-functionalized sugars into the glycan structures of living cells, facilitating their visualization and characterization through subsequent "click" chemistry reactions. This guide will delve into the core principles, experimental protocols, and practical considerations for utilizing this compound in your research.

Core Principles: The Two-Step Labeling Process

The use of this compound in bioorthogonal chemistry involves a two-step process:

-

Metabolic Labeling: The synthetic azido-sugar, this compound, is introduced to living cells. Being cell-permeable, it is taken up by the cells and processed by the sialic acid biosynthetic pathway.[1] The acetyl groups are removed by intracellular esterases, and the resulting N-azidoacetylmannosamine (ManNAz) is converted and incorporated into glycoconjugates as N-azidoacetyl sialic acid (SiaNAz).[2][3] This effectively tags cellular glycoproteins with azide groups, primarily on the cell surface.[4]

-

Bioorthogonal Ligation ("Click" Chemistry): The azide-tagged glycans can then be covalently labeled with a probe molecule through a highly specific and efficient bioorthogonal reaction.[4] This "click" reaction occurs without interfering with native biological processes.[5][6] Common click reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[1] The probe can be a fluorescent dye for imaging, a biotin tag for affinity purification, or another molecule of interest for targeted delivery.[7]

Quantitative Data Summary

Effective metabolic labeling with this compound requires careful consideration of its concentration to ensure sufficient labeling efficiency while minimizing potential cellular perturbations. The optimal concentration can vary between cell lines and experimental goals.

| Parameter | Concentration Range | Cell Line(s) | Key Findings | Reference(s) |

| Recommended Starting Concentration | 25-75 µM | General | A good starting point for individual assay optimization. | [7] |

| Optimal Concentration for Cell Tracking | 10 µM | A549 | Showed the least effect on cellular systems while providing sufficient labeling for tracking and proteomic analysis. | [4][8] |

| Concentrations Showing Physiological Effects | 50 µM | A549 | Led to a decrease in proliferation, migration, invasion ability, and reduced glycolytic flux. Also affected gene expression related to PI3K-Akt and MAPK pathways. | [4][8] |

| Concentration for Viral Glycoprotein Labeling | 50 µM | HEK/293T | Successfully used for metabolic incorporation of SiaNAz into viral envelope glycoproteins. | [2] |

| Concentration Reducing Cell Growth | 100 µM | CCD841CoN, HT29, HCT116 | Reduced cellular growth by approximately 40%. | [9] |

| Comparative Labeling Efficiency | 12.5 - 25 µM (1,3,4-O-Bu3ManNAz) vs. 50 - 150 µM (this compound) | Jurkat, HL-60 | A modified azide-bearing analogue showed effective labeling at lower concentrations than this compound. | [10] |

Visualizing the Process and Pathways

To better understand the workflow and biological context of this compound-based bioorthogonal chemistry, the following diagrams illustrate the key steps and pathways involved.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To incorporate azide groups into the cell surface glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, HEK293T)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Seed cells in the appropriate culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Prepare the this compound-containing culture medium. Dilute the this compound stock solution into the pre-warmed complete culture medium to the final desired concentration (e.g., 10-50 µM). Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically.

-

After incubation, proceed to the click chemistry reaction or wash the cells for downstream applications. For washing, gently aspirate the medium and wash the cells 2-3 times with PBS.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

Objective: To label azide-modified cell surface glycans with an alkyne-containing fluorescent probe.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-488)

-

Copper(II) sulfate (CuSO4)

-

Copper-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Aminoguanidine (to prevent oxidative damage)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

Prepare the click reaction cocktail. In an Eppendorf tube, mix the following components in DPBS at 4°C:

-

Alkyne-dye (e.g., final concentration of 25 µM)

-

CuSO4 (e.g., final concentration of 50 µM)

-

THPTA (e.g., final concentration of 250 µM, maintaining a 1:5 molar ratio with CuSO4)

-

Aminoguanidine (e.g., final concentration of 1 mM)

-

-

Immediately before use, add freshly prepared Sodium Ascorbate to the cocktail to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).[11]

-

Incubate the reaction mixture on ice for 10 minutes at 4°C before adding it to the cells.[11]

-

Wash the azide-labeled cells twice with 1 mL of DPBS.[11]

-

Add the click reaction cocktail to the cells and incubate at 4°C for 1 to 5 minutes.[11] Protect from light.

-

Gently aspirate the reaction cocktail and wash the cells three times with DPBS.

-

The cells are now fluorescently labeled and ready for imaging by confocal microscopy or analysis by flow cytometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells (Copper-Free)

Objective: To label azide-modified cell surface glycans with a cyclooctyne-containing probe without a copper catalyst.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Cyclooctyne-functionalized probe (e.g., DBCO-PEG4-5/6-FAM)

-

PBS or cell culture medium

Procedure:

-

Wash the azide-labeled cells 2-3 times with PBS.

-

Prepare the labeling solution by diluting the DBCO-probe in PBS or serum-free medium to the desired final concentration (e.g., 10-100 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may vary depending on the specific probe and cell line. Protect from light if using a fluorescent probe.

-

Gently aspirate the labeling solution and wash the cells 2-3 times with PBS.

-

The cells are now labeled and ready for downstream analysis.

Concluding Remarks

Metabolic glycoengineering with this compound offers a versatile and powerful strategy for the site-specific labeling and investigation of glycans in living systems. By carefully selecting the appropriate concentration and bioorthogonal ligation chemistry, researchers can visualize glycan dynamics, identify glycosylated proteins, and probe the functional roles of glycosylation in health and disease. This guide provides a foundational understanding and practical protocols to successfully implement this technique. As with any method, empirical optimization for your specific cell type and experimental question is crucial for obtaining robust and meaningful results.

References

- 1. researchgate.net [researchgate.net]

- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Structure, Cell Permeability, and Metabolism of Ac4ManNAz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,4,6-Tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering. It details its chemical structure, mechanism of cell entry, and subsequent metabolic processing. This document also includes a compilation of quantitative data from various studies and detailed experimental protocols for its application and analysis.

Core Concepts: Structure and Cell Permeability of this compound

This compound is a synthetic, peracetylated derivative of the unnatural monosaccharide N-azidoacetylmannosamine (ManNAz). Its structure is pivotal to its function in metabolic glycoengineering.

Structure:

-

Core Monosaccharide: The base of the molecule is mannosamine, an amino sugar derivative of mannose.

-

N-azidoacetyl Group: An azidoacetyl group (-C(O)CH2N3) is attached to the amino group at the C2 position of the mannosamine ring. This bioorthogonal azide handle is chemically inert within the cellular environment but can be selectively reacted with probes containing a complementary functional group, such as an alkyne or a cyclooctyne, through click chemistry.

-

Tetra-O-acetyl Groups: Four acetyl groups (-C(O)CH3) are attached to the hydroxyl groups at positions C1, C3, C4, and C6 of the mannosamine ring. These acetyl groups render the molecule more lipophilic, significantly enhancing its ability to diffuse across the hydrophobic cell membrane.[1]

Cell Permeability:

The cell permeability of this compound is a critical feature that enables its use in living cells and organisms. The process can be summarized in two key steps:

-

Passive Diffusion: The acetyl groups increase the hydrophobicity of the ManNAz core, allowing this compound to passively diffuse across the cell membrane into the cytoplasm.[2][3]

-

Intracellular Trapping: Once inside the cell, non-specific cytosolic esterases cleave the acetyl groups, regenerating the more polar, hydrophilic ManNAz. This deacetylation process effectively traps the molecule within the cell, as the charged sugar cannot readily diffuse back across the cell membrane. This intracellular accumulation drives the metabolic incorporation of the azido-sugar into the sialic acid biosynthetic pathway.

Quantitative Data on this compound Application

The following tables summarize quantitative data on the physical and biological properties of this compound, as well as its effects on various cell lines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [4] |

| Molecular Weight | 430.37 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol | [4] |

Table 2: Recommended this compound Concentrations for Metabolic Labeling

| Cell Line | Recommended Concentration (µM) | Incubation Time | Observations | Source(s) |

| A549 (Human Lung Carcinoma) | 10 | 3 days | Sufficient labeling with minimal effects on cell physiology. | [5][6] |

| A549 (Human Lung Carcinoma) | 50 | 3 days | Reduced cell proliferation, migration, and invasion. | [5][6] |

| Various Cancer Cell Lines | 25-75 | Not specified | General recommendation for metabolic labeling. | |

| HB8059 (Hybridoma) | 100 | Not specified | Successful production of azido-sugar antibody. | [7] |

| CCD841CoN, HT29, HCT116 (Human Colon) | 50 | 48 hours | 100 µM concentration led to a ~40% reduction in cell growth. | [2] |

| MCF7, HCT116, A549 (Human Cancer Lines) | 50-150 | 24-48 hours | Dose-dependent increase in azide expression. | [8] |

Table 3: Comparative Metabolic Incorporation Efficiency

| Cell Line | This compound Incorporation (% of total sialic acid) | Ac4ManNAl Incorporation (% of total sialic acid) | Fold Increase (Alkyne vs. Azide) | Source(s) |

| Jurkat | 1.8 ± 0.3 | 16 ± 2 | ~8.9 | [9] |

| HL-60 | 3.2 ± 0.5 | 29 ± 4 | ~9.1 | [9] |

| CHO | 0.9 ± 0.2 | 11 ± 1 | ~12.2 | [9] |

| HeLa | 2.5 ± 0.4 | 22 ± 3 | ~8.8 | [9] |

| NIH3T3 | 1.1 ± 0.2 | 14 ± 2 | ~12.7 | [9] |

| PC-3 | 1.5 ± 0.3 | 18 ± 2 | ~12.0 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO

-

Microplate reader

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Metabolic Labeling and Fluorescence Microscopy

Objective: To visualize the incorporation of this compound into cellular glycans.

Materials:

-

Cells grown on glass coverslips or in glass-bottom dishes

-

This compound

-

Click chemistry probe (e.g., DBCO-Fluor 488, Alkyne-Alexa Fluor 555)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Culture cells on coverslips to ~70% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 25-50 µM) in fresh culture medium for 24-72 hours.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescent click probe (e.g., 5-20 µM DBCO-Fluor 488) in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove excess probe.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

(Optional) If visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Western Blot Analysis of Labeled Glycoproteins

Objective: To detect the presence of azide-modified glycoproteins in cell lysates.

Materials:

-

This compound-treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Click chemistry probe with a biotin tag (e.g., DBCO-biotin)

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

To 50 µg of protein lysate, add the biotinylated click probe (e.g., 100 µM DBCO-biotin) and incubate for 1 hour at room temperature.

-

Resolve the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Image the blot using a chemiluminescence detection system.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.

This compound Cellular Uptake and Metabolic Conversion

Caption: Metabolic pathway of this compound from cellular uptake to glycoprotein incorporation.

Experimental Workflow for Detecting this compound Incorporation

Caption: General experimental workflow for labeling and detecting this compound-modified glycans.

Logical Relationship of this compound Effects on Cellular Processes

Caption: High-level overview of the cellular processes affected by this compound treatment.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

Ac4ManNAz: A Technical Guide to Non-Radioactive Glycan Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is a powerful and widely used metabolic labeling agent for the non-radioactive detection and analysis of glycans. This cell-permeable, unnatural monosaccharide derivative enables the introduction of a bioorthogonal azide group into the sialic acid biosynthetic pathway. Once metabolized, the azido-modified sialic acids are incorporated into cellular and secreted glycoproteins and glycolipids. The azide group serves as a chemical handle for subsequent covalent conjugation with probes via highly selective bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed and copper-free "click chemistry".[1][2] This allows for the visualization, tracking, and proteomic analysis of glycoconjugates in living cells and organisms without the safety and disposal concerns associated with radioactive labels.[3]

Chemical and Physical Properties

This compound, with the chemical formula C16H22N4O10, is a tetra-O-acetylated derivative of N-azidoacetylmannosamine.[4] The peracetylation enhances its cell permeability, allowing it to readily cross the cell membrane.[5]

| Property | Value |

| Chemical Formula | C16H22N4O10 |

| Molecular Weight | 430.37 g/mol |

| CAS Number | 361154-30-5 |

| Appearance | White solid |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 2 mg/ml); slightly soluble in ethanol. |

Mechanism of Action: Metabolic Incorporation

The core of this compound's function lies in its ability to hijack the cell's natural sialic acid biosynthetic pathway. Once inside the cell, cytosolic esterases cleave the acetyl groups, releasing N-azidoacetylmannosamine (ManNAz).[5][8] ManNAz is then processed by the same enzymatic machinery as its natural counterpart, N-acetylmannosamine (ManNAc), and is ultimately converted to the azido-sugar CMP-SiaNAz.[8] Sialyltransferases then incorporate this modified sialic acid (SiaNAz) onto the termini of N-glycans, O-glycans, and glycolipids on the cell surface and on secreted proteins.[8][9]

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H22N4O10 | CID 71311757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

Core Principles of Ac4ManNAz-Mediated Click Chemistry

An In-depth Technical Guide to Click Chemistry with Ac4ManNAz for Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of biocompatible reactions that are rapid, selective, and high-yielding.[1] A key application of this chemistry in biological systems is the specific labeling of biomolecules. This guide focuses on the use of tetraacetylated N-azidoacetylmannosamine (this compound), a powerful chemical reporter for metabolic glycoengineering.

This compound is a synthetic, cell-permeable monosaccharide that serves as a precursor in the sialic acid biosynthetic pathway.[2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into N-azidoacetyl sialic acid (SiaNAz).[3] This modified sialic acid is then incorporated into cell surface glycans, effectively displaying azide (-N3) groups on the cell surface.[3][4] These azide groups are biologically inert, making them ideal bioorthogonal chemical handles for subsequent "click" reactions.[5]

The most common and biocompatible click reaction for labeling these azide-modified cells is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][7] This reaction involves a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts specifically and efficiently with the azide group without the need for a toxic copper catalyst.[][8] The reaction forms a stable triazole linkage, covalently attaching a probe (e.g., a fluorescent dye or a drug molecule) conjugated to the DBCO group to the cell surface.[][9]

This two-step process of metabolic labeling followed by a bioorthogonal click reaction provides a powerful platform for a wide range of applications in research and drug development, including cell tracking, in vivo imaging, and targeted drug delivery.[4][10][11]

Experimental Protocols

Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for labeling cell surface glycans with azide groups using this compound.

Materials:

-

This compound (N-azidoacetylmannosamine-tetraacylated)

-

Cell culture medium appropriate for the cell line of interest

-

Cell line of interest (e.g., A549, HeLa, Jurkat)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM.

-

Culture the cells of interest to the desired confluency in their appropriate growth medium.

-

Add this compound to the cell culture medium to achieve the desired final concentration. The optimal concentration can vary between cell types and experimental goals, but a starting range of 10-50 µM is recommended.[12][13] For sensitive applications or to minimize cellular perturbation, a concentration of 10 µM has been shown to be effective.[12][14]

-

Incubate the cells with the this compound-containing medium for 1-3 days at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized to achieve the desired level of azide expression on the cell surface.[15]

-

After incubation, wash the cells twice with PBS (pH 7.4) to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.

Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of this compound-treated cells with a DBCO-conjugated fluorescent dye.

Materials:

-

Azide-labeled cells (from the previous protocol)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

-

PBS, pH 7.4 or cell culture medium without serum

-

DAPI stain (for nuclear counterstaining, optional)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Microscopy-grade mounting medium

Procedure:

-

Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.

-

Dilute the DBCO-dye stock solution in serum-free medium or PBS to the desired final concentration. A typical concentration is 20-50 µM.[12][15]

-

Add the DBCO-dye solution to the azide-labeled cells.

-

Wash the cells twice with PBS (pH 7.4) to remove any unreacted DBCO-dye.

-

(Optional) Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.

-

(Optional) After fixation, wash the cells twice with PBS and stain the nuclei with DAPI.

-

The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Quantitative Data

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| Recommended this compound Concentration | 10-75 µM | Various (A549, Jurkat, etc.) | Higher concentrations (e.g., 50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling. | [2][12][13][14] |

| Incubation Time with this compound | 1-3 days | A549 | Time can be optimized based on the desired labeling efficiency. | [15] |

| DBCO-Fluorophore Concentration | 20-50 µM | A549 | Concentration for subsequent click reaction. | [12][15] |

| Click Reaction Incubation Time | 1 hour | A549 | Incubation time for the SPAAC reaction at 37°C. | [12][15] |

| Toxicity of this compound | Toxic to Jurkat cells at 50 µM | Jurkat | Cell-type specific toxicity should be considered. | [13] |

Visualizations

Caption: Metabolic pathway of this compound incorporation into cell surface glycans.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcmarot.com [jcmarot.com]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thno.org [thno.org]

An In-depth Technical Guide to Ac4ManNAz and its Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a powerful chemical tool for metabolic glycoengineering and cellular imaging. We delve into the core principles of this compound-based metabolic labeling, the subsequent bioorthogonal click chemistry reactions for visualization, and detailed protocols for its application in imaging studies. This document is intended to serve as a practical resource for researchers in cell biology, oncology, and drug development, offering the foundational knowledge and specific methodologies required to effectively utilize Ac4-ManNAz in their experimental workflows.

Introduction to this compound-Mediated Cellular Imaging

This compound is a cell-permeable, unnatural monosaccharide containing an azide group.[1] When introduced to living cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface glycans as azido sialic acid (SiaNAz).[2][3] This process effectively tags the cell surface with chemical handles (azide groups) that can be exploited for subsequent visualization. The azide group is bioorthogonal, meaning it does not react with native functional groups within the cell, ensuring specific labeling.[4]

The visualization of these azide-tagged glycans is achieved through "click chemistry," a set of highly efficient and specific reactions. The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyde-azide cycloaddition (SPAAC), which is copper-free.[5][6] These reactions covalently link a probe, typically a fluorescent dye or a biotin tag conjugated to an alkyne or a strained cyclooctyne (like DBCO or DIFO), to the azide group on the cell surface.[2][5] This two-step labeling strategy offers a robust and versatile platform for imaging and tracking live cells, both in vitro and in vivo.[7][8]

The Sialic Acid Biosynthetic Pathway: The Route of this compound Incorporation

The metabolic incorporation of this compound into cellular glycans is a multi-step enzymatic process. Understanding this pathway is crucial for optimizing labeling strategies.

References

- 1. This compound | Photoactivatable Cross-linking Probes: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Deep Dive into Ac4ManNAz-Mediated Metabolic Glycoengineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental concepts of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)-mediated metabolic engineering, a powerful technique for the study and manipulation of cellular glycosylation. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to empower researchers in leveraging this technology for applications ranging from basic science to drug development.

Core Principles of this compound-Mediated Metabolic Engineering

Metabolic glycoengineering with this compound is a two-step process that allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycans.[1][2] This technique leverages the cell's own metabolic machinery to process an unnatural sugar analog, this compound, which is a peracetylated derivative of N-azidoacetylmannosamine.[3][4]

Once introduced to cells, the lipophilic this compound readily crosses the cell membrane.[3] Inside the cell, cytosolic esterases remove the acetyl groups, converting it to N-azidoacetylmannosamine (ManNAz).[5] ManNAz then enters the sialic acid biosynthetic pathway, where it is converted into the corresponding azido-sialic acid (SiaNAz).[5][6] This unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids by sialyltransferases, resulting in the display of azide groups on the cell surface and on secreted proteins.[5]

The true power of this technique lies in the bioorthogonal nature of the azide group.[2] It is essentially invisible to biological processes but can be specifically and efficiently labeled with a variety of probes through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7] This allows for the visualization, tracking, and isolation of glycosylated molecules without interfering with the underlying biological systems.[1][8]

Key Applications in Research and Drug Development

The ability to selectively tag and modify glycans has profound implications for various research areas:

-

Glycan Profiling and Imaging: Visualizing the localization and dynamics of specific glycoproteins in living cells and organisms.[1][5]

-

Cell Tracking and Fate Determination: Labeling and tracking cells in vivo to monitor their migration, differentiation, and therapeutic efficacy.[1][4]

-

Drug Targeting and Delivery: Engineering cell surfaces with azide groups to enable targeted drug delivery via click chemistry.[3][4]

-

Proteomic Analysis: Enriching and identifying specific glycoproteins for mass spectrometry-based analysis.[1]

-

Modulation of Cellular Functions: Investigating the impact of glycosylation on cell signaling, adhesion, and proliferation.[1][9]

Quantitative Data Summary

The concentration of this compound used in metabolic labeling is a critical parameter that can influence both labeling efficiency and cellular physiology. The following tables summarize quantitative data from various studies.

| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |

| A549 | 10 | 3 days | Sufficient labeling efficiency with minimal effects on cellular systems. | [1] |

| A549 | 50 | 3 days | Reduction in cell proliferation, migration, and invasion ability. Altered gene expression related to PI3K-Akt and MAPK pathways. | [1][9] |

| HEK/293T | 50 | 48 hours | Successful metabolic incorporation into viral glycoproteins. | [6] |

| HB8059 Hybridoma | 100 | - | Successful production of an antibody with an azido-sugar. | [10] |

| MCF7 | 100 | 48 hours | Optimal concentration for metabolic glycoengineering. | [11] |

| HCT116 | 50 | 48 hours | Optimal concentration for metabolic glycoengineering. | [11] |

| Neuronal Cells | 50 | 2 DIV | Suppression of neurite development. | [12] |

| Parameter | This compound Concentration (µM) | Cell Line | Key Findings | Reference |

| Cell Viability | 0 - 50 | A549 | No significant change in viability after 3 days. | [1] |

| Gene Expression | 10 | A549 | 2,014 genes showed a >7-fold change in mRNA expression. | [1] |

| Gene Expression | 50 | A549 | 2,093 genes showed a >7-fold change in mRNA expression. | [1] |

| Channel Activity | 50 | A549 | Reduction in membrane channel activity. | [1] |

| Mitochondrial Function | 50 | A549 | Impaired mitochondrial functions. | [7] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes a general procedure for the metabolic labeling of mammalian cells in culture.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 35-mm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

This compound Treatment: Prepare the desired final concentration of this compound in complete culture medium. A common starting concentration is 10-50 µM.[1][6] For sensitive cell lines or long-term studies, lower concentrations (e.g., 10 µM) are recommended to minimize potential physiological effects.[1]

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 1 to 3 days at 37°C in a humidified CO2 incubator.[1][13] The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Washing: After incubation, gently aspirate the this compound-containing medium and wash the cells two to three times with PBS to remove any unincorporated sugar.

-

Proceed to Detection: The azide-labeled cells are now ready for downstream applications, such as bioorthogonal ligation with a fluorescent probe or biotin.

Protocol 2: Visualization of Azide-Labeled Glycans via SPAAC Click Chemistry

This protocol outlines the detection of metabolically incorporated azide groups using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

-

PBS or serum-free medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) - optional

-

Nuclear counterstain (e.g., DAPI) - optional

-

Fluorescence microscope

Procedure:

-

Probe Incubation: Prepare a working solution of the DBCO-conjugated fluorescent dye in PBS or serum-free medium. A typical concentration is 20-100 µM.[6][13]

-

Labeling Reaction: Add the dye solution to the washed, azide-labeled cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.[1][14]

-

Washing: After incubation, remove the dye solution and wash the cells three times with PBS to remove any unbound probe.

-

Fixation and Counterstaining (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells with PBS and stain with a nuclear counterstain like DAPI.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

Caption: General experimental workflow for this compound-mediated metabolic labeling.

Caption: Signaling pathways potentially modulated by high concentrations of this compound.

References

- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. thno.org [thno.org]

- 14. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Primary Cell Cultures with Ac4ManNAz

Introduction

Metabolic glycoengineering with azide-functionalized monosaccharides, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), is a powerful technique for labeling cell surface glycans. This method allows for the introduction of a bioorthogonal chemical reporter, the azide group, into sialic acid residues of glycoproteins. The azide-labeled glycans can then be visualized and quantified through a highly specific and efficient click chemistry reaction. This application note provides a detailed protocol for the metabolic labeling of primary cell cultures using this compound, followed by detection using copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This technology is invaluable for researchers in cell biology, drug development, and cancer research for tracking cells, studying glycosylation dynamics, and developing targeted therapies.[1][2][3]

Principle of the Method

The this compound protocol is a two-step process. First, the cell-permeable this compound is added to the cell culture medium.[4] Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[5] ManNAz is converted to the corresponding azido-sialic acid (SiaNAz), which is then incorporated into the glycan chains of proteins by sialyltransferases.[5] These azide-modified glycoproteins are then presented on the cell surface.

The second step involves the detection of the azide-labeled cells. A fluorescently labeled probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), is added to the cells. The azide and DBCO groups undergo a highly specific and rapid SPAAC reaction, resulting in the covalent attachment of the fluorescent probe to the cell surface glycans.[6] This allows for the visualization and quantification of labeled cells using techniques such as fluorescence microscopy and flow cytometry.

Signaling Pathway and Experimental Workflow

The metabolic labeling process leverages the natural sialic acid biosynthetic pathway. The experimental workflow involves incubating the cells with this compound, followed by the click chemistry reaction with a DBCO-functionalized probe.

Caption: Metabolic pathway of this compound and subsequent detection via SPAAC.

Quantitative Data Summary

The optimal concentration of this compound for metabolic labeling can vary between cell types and experimental goals. Higher concentrations generally lead to increased labeling but may also induce cytotoxicity.[1][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture.

| Cell Type | This compound Concentration (µM) | Incubation Time (days) | Labeling Efficiency | Reference |

| Human Lung Adenocarcinoma (A549) | 10 | 3 | Sufficient for cell tracking with minimal physiological effects. | [1] |

| Human Lung Adenocarcinoma (A549) | 50 | 3 | High labeling efficiency, but with some reduction in cellular functions. | [1][8] |

| Human Breast Cancer (MCF7) | 100 | 2 | Optimal for high azide expression. | [7] |

| Human Colorectal Carcinoma (HCT116) | 50 | 2 | Optimal for high azide expression. | [7] |

| Jurkat (Human T lymphoma) | 50 | 3 | Significant glycoprotein labeling. | [9] |

| Various Cell Lines (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | 3 | Successful generation of azide groups on all cell types. | [8] |

Experimental Protocols

Materials

-

Per-O-acetylated N-azidoacetylmannosamine (this compound) (e.g., Jena Bioscience, CLK-1084)[4]

-

Primary cell culture of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

-

Dimethyl sulfoxide (DMSO)

-

Cell scraper or trypsin/EDTA

-

Flow cytometer or fluorescence microscope

Protocol 1: Metabolic Labeling of Primary Cells with this compound

-

Cell Seeding: Seed primary cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (a starting concentration of 10-50 µM is recommended).[1][7]

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Culture: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and proliferation rate.

Protocol 2: Labeling of Azide-Modified Cells via SPAAC

-

Cell Harvesting (for flow cytometry):

-

Wash the cells twice with ice-cold PBS.

-

Detach the cells using a cell scraper or by incubation with trypsin/EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in ice-cold PBS.

-

-

Prepare DBCO-Fluorophore Staining Solution: Dilute the DBCO-functionalized fluorescent probe in PBS to the desired final concentration (typically 10-50 µM).

-

Click Reaction:

-

Add the DBCO-fluorophore staining solution to the cell suspension (for flow cytometry) or directly to the culture vessel (for microscopy).

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

For flow cytometry: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.

-

For microscopy: Gently aspirate the staining solution and wash the cells three times with PBS.

-

-

Analysis:

-

For flow cytometry: Resuspend the final cell pellet in PBS or flow cytometry buffer and analyze on a flow cytometer.

-

For microscopy: Add fresh medium or mounting medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no fluorescence signal | Insufficient this compound concentration or incubation time. | Optimize the this compound concentration and incubation time for your specific cell type. |

| Inefficient click reaction. | Ensure the DBCO-fluorophore is not degraded and optimize the staining concentration and incubation time. | |

| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps after the click reaction. |

| Non-specific binding of the DBCO probe. | Include a control group of cells not treated with this compound to assess background fluorescence. | |

| Cell toxicity or altered morphology | High concentration of this compound. | Reduce the concentration of this compound. Perform a toxicity assay to determine the optimal non-toxic concentration.[1] |

| High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). |

Workflow Diagram

References

- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thno.org [thno.org]

- 9. web.stanford.edu [web.stanford.edu]

Application Notes and Protocols for In Vivo Metabolic Labeling of Sialoglycans in Mice using Ac4ManNAz

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for the in vivo metabolic labeling of sialoglycans in murine models. This technique enables the introduction of an azide chemical reporter into the sialic acid biosynthesis pathway, allowing for subsequent visualization and analysis of newly synthesized glycoproteins.

Principle of Metabolic Labeling with this compound

Metabolic glycoengineering with this compound is a powerful two-step technique for labeling sialylated glycoconjugates in living organisms.[1][2] First, the peracetylated, cell-permeable this compound is administered to the animal.[3] Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz enters the sialic acid biosynthetic pathway.[3][4] It is converted to the corresponding azido-sialic acid (SiaNAz), which is then incorporated into glycoproteins and glycolipids by sialyltransferases.[3][4] These azide-labeled glycans are expressed on cell surfaces and can be detected in a second step via highly selective bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[5][6][7] This allows for the covalent attachment of probes for detection, imaging, or enrichment.[8][9]

Sialic Acid Biosynthetic Pathway with this compound

The diagram below illustrates how this compound is processed by the cell's natural sialic acid biosynthesis machinery. The peracetylated analog has increased membrane permeability.[3] Once inside the cytosol, it is deacetylated and enzymatically converted into SiaNAz, which is then incorporated into nascent sialoglycoconjugates.[4][10]

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]